
(1R,2S)-rel-2-(2,3-Dihydro-4-benzofuranyl)-cyclopropanemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-rel-2-(2,3-Dihydro-4-benzofuranyl)-cyclopropanemethanamine is a chiral compound with a unique structure that includes a cyclopropane ring and a benzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-rel-2-(2,3-Dihydro-4-benzofuranyl)-cyclopropanemethanamine typically involves asymmetric cyclopropanation reactions. One pilot-scale synthesis involves the use of styrene as a limiting reagent in an asymmetric cyclopropanation process . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions can occur at the cyclopropane ring or the benzofuran moiety.
Substitution: Substitution reactions can take place at various positions on the benzofuran ring or the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives, while reduction can produce cyclopropane derivatives.
Aplicaciones Científicas De Investigación
(1R,2S)-rel-2-(2,3-Dihydro-4-benzofuranyl)-cyclopropanemethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly melatonin receptors.
Medicine: Investigated for its potential as a melatonin receptor agonist, which could have implications in treating sleep disorders and other conditions.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with melatonin receptors. By binding to these receptors, it can mimic the action of melatonin, a hormone that regulates sleep-wake cycles. The molecular targets include melatonin receptor subtypes MT1 and MT2, and the pathways involved are related to the regulation of circadian rhythms and sleep.
Comparación Con Compuestos Similares
- (1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxamide
- (1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxamide
Comparison: Compared to these similar compounds, (1R,2S)-rel-2-(2,3-Dihydro-4-benzofuranyl)-cyclopropanemethanamine is unique due to its specific stereochemistry, which can influence its binding affinity and activity at melatonin receptors. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
[(1R,2S)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H15NO/c13-7-8-6-11(8)9-2-1-3-12-10(9)4-5-14-12/h1-3,8,11H,4-7,13H2/t8-,11-/m0/s1 |
Clave InChI |
FXYHNSKFBUUONP-KWQFWETISA-N |
SMILES isomérico |
C1COC2=CC=CC(=C21)[C@H]3C[C@H]3CN |
SMILES canónico |
C1COC2=CC=CC(=C21)C3CC3CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13423007.png)
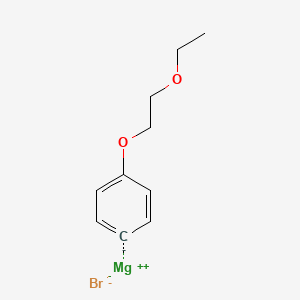
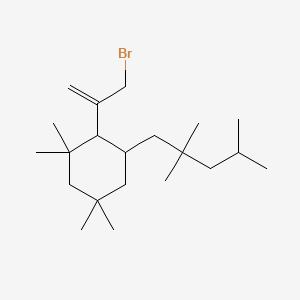


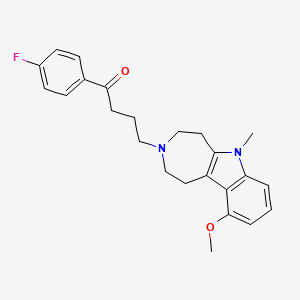

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)
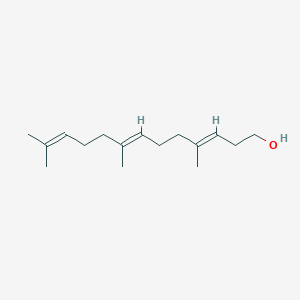
![1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13423081.png)
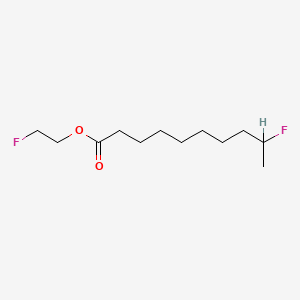
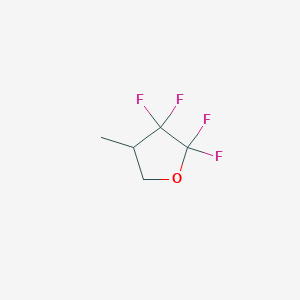
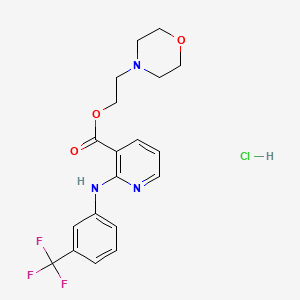
![2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide](/img/structure/B13423099.png)
